molecular formula C22H20BrN3O B11083286 4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

Cat. No.: B11083286
M. Wt: 422.3 g/mol
InChI Key: OPVUTLKUAZYANQ-UHFFFAOYSA-N
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Description

[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER is a complex organic compound characterized by its unique triazacyclopenta[cd]azulene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired triazacyclopenta[cd]azulene core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of [4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-BROMOPHENYL)-1-[(5-PHENYL-2H-TETRAAZOL-2-YL)METHYL]-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE]
  • [N-{[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-1,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-2-YL]METHYL}-4-METHOXYANILINE]

Uniqueness

The uniqueness of [4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER lies in its specific triazacyclopenta[cd]azulene core and the presence of both bromophenyl and phenyl ether groups. This combination of structural features imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H20BrN3O

Molecular Weight

422.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C22H20BrN3O/c23-17-11-9-16(10-12-17)20-14-26-22-19(20)8-4-5-13-25(22)21(24-26)15-27-18-6-2-1-3-7-18/h1-3,6-7,9-12,14H,4-5,8,13,15H2

InChI Key

OPVUTLKUAZYANQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Br)COC5=CC=CC=C5

Origin of Product

United States

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